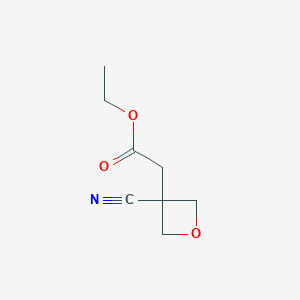

Ethyl 2-(3-cyanooxetan-3-yl)acetate

Beschreibung

Historical Context and Evolution of Oxetane (B1205548) Research

The journey into the world of oxetanes, four-membered heterocyclic compounds containing one oxygen atom, began in the 1870s with the first synthesis of the parent compound, oxetane. beilstein-journals.orgnih.gov For a considerable period, these molecules were viewed as mere academic curiosities. However, the discovery of the potent anti-cancer drug Paclitaxel (Taxol), which features an oxetane ring crucial to its biological activity, ignited a surge of interest in this class of compounds. illinois.eduwikipedia.orgnih.gov This discovery marked a turning point, propelling oxetanes from the periphery to the forefront of medicinal chemistry research. illinois.edunih.gov

Early research focused on the fundamental synthesis and understanding the basic reactivity of the strained four-membered ring. beilstein-journals.orgwikipedia.org The development of new synthetic methodologies, such as the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound and an alkene, provided access to a wider array of substituted oxetanes. nih.gov Over the decades, research has evolved from simple syntheses to the strategic incorporation of oxetanes into complex molecules to modulate their physicochemical properties. acs.orgnih.govacs.org This evolution has been driven by the recognition that the unique structural and electronic properties of the oxetane ring can offer significant advantages in drug design and materials science. nih.govontosight.ai

Significance of Four-Membered Heterocycles in Modern Organic Synthesis and Applied Chemistry

Four-membered heterocycles, including oxetanes, azetidines, and thietanes, are valuable building blocks in modern organic synthesis. numberanalytics.comnih.govnih.govrsc.org Their inherent ring strain makes them reactive intermediates that can be readily opened to introduce functionality and build molecular complexity. nih.govbritannica.com Despite the synthetic challenges associated with their formation, their unique three-dimensional structures and ability to influence properties like solubility, metabolic stability, and lipophilicity have made them highly sought-after motifs in medicinal chemistry. nih.govnih.govacs.org

The incorporation of these small, polar rings can lead to improved drug-like properties. acs.orgnih.gov For instance, oxetanes have been successfully employed as isosteres for gem-dimethyl and carbonyl groups, offering a way to block metabolic weak spots in a drug candidate without the associated increase in lipophilicity. nih.govacs.org Their ability to act as hydrogen bond acceptors and their defined three-dimensional shape contribute to enhanced binding affinity and selectivity for biological targets. nih.gov Beyond pharmaceuticals, four-membered heterocycles are finding applications in agrochemicals and materials science, where their unique properties can be harnessed to create novel products. numberanalytics.com

Structural Features and Inherent Reactivity of Oxetane Systems

The oxetane ring is a four-membered heterocycle with three carbon atoms and one oxygen atom. wikipedia.org Its structure is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide (oxirane). beilstein-journals.orgnih.gov This strain arises from the deviation of the bond angles from the ideal tetrahedral angle. The C-O-C bond angle in unsubstituted oxetane is approximately 90.2°. acs.org

Initially believed to be planar, X-ray analysis later revealed that the oxetane ring adopts a slightly puckered conformation. beilstein-journals.orgnih.govillinois.edu The degree of puckering can be influenced by the presence of substituents on the ring. illinois.eduacs.org This puckered nature, combined with the presence of the oxygen atom, imparts a distinct three-dimensionality to the molecule. nih.gov

The inherent ring strain is a key determinant of the reactivity of oxetanes. wikipedia.orgacs.org They are susceptible to ring-opening reactions under both acidic and, to a lesser extent, basic conditions. nih.govwikipedia.org Lewis acids can activate the oxygen atom, facilitating nucleophilic attack and cleavage of the C-O bonds. nih.gov This reactivity allows for the transformation of oxetanes into a variety of other functional groups and molecular scaffolds, making them versatile synthetic intermediates. acs.orgnih.gov

Overview of Ethyl 2-(3-cyanooxetan-3-yl)acetate as a Multifunctionalized Oxetane Derivative

This compound is a prime example of a multifunctionalized oxetane derivative. synhet.com Its structure incorporates several key features that contribute to its synthetic utility:

The Oxetane Ring: Provides the characteristic three-dimensional scaffold and inherent reactivity for further transformations.

The Cyano Group: A versatile functional group that can participate in a wide range of chemical reactions. It is also a strong hydrogen bond acceptor. semanticscholar.org

The Ethyl Acetate (B1210297) Group: An ester functionality that can be hydrolyzed to the corresponding carboxylic acid or converted into other derivatives such as amides. chemrxiv.org

The presence of both a cyano and an ester group attached to the same carbon atom of the oxetane ring makes this compound a valuable building block for the synthesis of more complex molecules. cymitquimica.com The combination of these functionalities on a rigid oxetane core offers a unique platform for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. semanticscholar.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1050611-00-1 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Fruity cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. cymitquimica.com |

Table 2: Related Oxetane Derivatives and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Oxetane | C₃H₆O | 58.08 | Parent unsubstituted oxetane ring. wikipedia.org |

| Ethyl 2-(oxetan-3-ylidene)acetate | C₇H₁₀O₃ | 142.15 | Contains an exocyclic double bond. nih.gov |

| Ethyl 2-(3-hydroxyoxetan-3-yl)acetate | C₇H₁₂O₄ | 160.17 | Features a hydroxyl group on the oxetane ring. chembk.com |

| 3,3-Bis(chloromethyl)oxetane | C₅H₈Cl₂O | 155.02 | One of the first polymerized oxetane derivatives. wikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(3-cyanooxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNYAGSGTWDAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Ethyl 2 3 Cyanooxetan 3 Yl Acetate and Analogues

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The strained nature of the oxetane ring is the primary driver for its ring-opening reactions. This process relieves the ring strain, which is estimated to be around 106 kcal/mol. researchgate.net The reactions can proceed through different pathways depending on the reaction conditions and the nature of the attacking species.

Acid-Catalyzed Ring Opening Pathways and Product Distribution

Under acidic conditions, the oxetane oxygen is protonated, forming an oxonium ion. This activation facilitates the ring-opening process. nih.govkhanacademy.org The subsequent attack by a nucleophile can occur at either of the two methylene (B1212753) carbons of the oxetane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn

In the case of ethyl 2-(3-cyanooxetan-3-yl)acetate, the presence of the electron-withdrawing cyano and ester groups at the 3-position makes the methylene carbons more electrophilic. However, the exact product distribution in acid-catalyzed reactions of this specific compound is not extensively detailed in the provided search results. Generally, for unsymmetrically substituted oxetanes, acid-catalyzed ring-opening with weak nucleophiles tends to occur at the more substituted carbon atom, a process controlled by electronic effects. magtech.com.cn

For instance, in the acid-catalyzed hydrolysis of certain oxetane acetals, the reaction can proceed through a rapid conversion to a hemiacetal intermediate, followed by its rate-determining decomposition at low pH. At higher pH, the ring-opening step itself becomes rate-determining. rsc.org

Nucleophilic Ring Opening Reactions: Scope, Mechanistic Investigations, and Application as Synthetic Intermediates

A variety of strong nucleophiles can initiate the ring-opening of oxetanes. magtech.com.cn These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to the cleavage of a C-O bond. youtube.com

The ring-opening of oxetanes with carbon nucleophiles provides a valuable method for C-C bond formation. For example, organolithium reagents and Grignard reagents can open the oxetane ring to form alcohols after an acidic workup. youtube.com

3-Cyanooxetanes, such as this compound, are valuable synthetic intermediates. The cyano group can be transformed into various other functional groups, making these compounds versatile building blocks for nitrogen-containing molecules. frontiersin.orgnih.gov For instance, the ring-opening of oxetanes followed by further transformations can lead to the synthesis of γ-lactones, which are important structural motifs in natural products and pharmaceuticals. researchgate.netrsc.orgorganic-chemistry.org A cobalt-catalyzed carbonylative ring expansion of oxetanes under a syngas atmosphere has been reported as an efficient method for γ-lactone synthesis. researchgate.net

Influence of Substituents (e.g., Cyano, Ester) on Ring-Opening Kinetics and Thermodynamics

Substituents on the oxetane ring have a profound impact on the kinetics and thermodynamics of ring-opening reactions. Electron-withdrawing groups, such as the cyano and ester groups in this compound, generally increase the reactivity of the oxetane ring towards nucleophilic attack by making the ring carbons more electrophilic. rsc.orgnih.gov

The stability of the oxetane ring is also affected by its substitution pattern. For example, 3,3-disubstituted oxetanes are generally more stable towards external nucleophiles due to steric hindrance that blocks the approach of the nucleophile to the C-O σ* antibonding orbital. nih.gov

Thermodynamically, the ring-opening of small rings like oxetanes is generally favored due to the release of ring strain. nih.govwiley-vch.de The enthalpy of polymerization (ΔHp), which is related to ring strain, is a key factor. For most cyclic monomers, polymerization is accompanied by a decrease in entropy (ΔSp < 0) due to the loss of translational degrees of freedom. wiley-vch.de Therefore, for polymerization to be thermodynamically favorable, the enthalpic contribution must overcome the entropic penalty. wiley-vch.de The presence of substituents can influence both the enthalpy and entropy of polymerization.

Polymerization Reactions Involving Oxetane Ring Opening

Oxetanes can undergo ring-opening polymerization to form polyethers. This process can be initiated by cationic, anionic, or coordination catalysts. youtube.com

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes. researchgate.netresearchgate.netnih.gov The mechanism typically involves three main steps: initiation, propagation, and termination. researchgate.netresearchgate.net

Initiation: The polymerization is initiated by an electrophilic species, such as a strong acid or a carbocation, which attacks the oxygen atom of the oxetane ring to form a tertiary oxonium ion.

Propagation: The active chain end, which is the oxonium ion, is then attacked by another monomer molecule in an SN2 fashion. This process repeats, leading to the growth of the polymer chain. There are two possible propagation mechanisms: the active chain-end mechanism and the activated monomer mechanism. youtube.com

Termination: The polymerization can be terminated by various processes, such as reaction with a nucleophile or chain transfer.

The kinetics of CROP are influenced by several factors, including the monomer structure, the initiator, the solvent, and the temperature. nih.gov The rate of polymerization is generally first order with respect to both the monomer and the initiator concentrations. researchgate.net The presence of electron-withdrawing substituents, like the cyano and ester groups in this compound, would be expected to influence the polymerization kinetics, although specific data for this monomer is not available in the provided search results. The electron-withdrawing nature of these substituents could potentially decrease the nucleophilicity of the oxetane oxygen, thereby affecting the initiation and propagation rates.

The polymers produced from oxetane CROP, poly(oxetane)s, are a class of polyethers with potential applications in various fields. By analogy, the polymerization of functionalized oxetanes can lead to the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with properties comparable to conventional plastics. nih.govresearchgate.netresearchgate.netwestminster.ac.ukbrighton.ac.uk

Catalytic Systems for Oxetane Polymerization

The polymerization of oxetanes, driven by the release of ring-strain energy (approximately 106.7 kJ/mol), is a key reaction for producing polyethers and related polymers. rsc.org The ring-opening polymerization (ROP) of oxetane and its derivatives can be initiated by various catalytic systems, including cationic, anionic, and coordination-insertion mechanisms. For functionalized oxetanes such as this compound, the choice of catalyst is critical to avoid side reactions involving the cyano and ester groups.

Coordination catalysts are particularly effective for the polymerization of oxetanes and their copolymerization with other monomers. Chromium(III)-salen complexes, often used in conjunction with a co-catalyst or initiator, have demonstrated high efficiency for the coupling of oxetanes and carbon dioxide. acs.orgnih.gov Optimization of these systems has been achieved using salen ligands with bulky substituents and a suitable anionic initiator, such as an azide (B81097) ion. acs.orgnih.gov Other systems for related ring-opening polymerizations include heterobimetallic catalysts, like Co(III)/K complexes, which have shown excellent selectivity in CO2/epoxide copolymerization by limiting side reactions. chemrxiv.org

Cationic polymerization is another viable pathway, utilizing systems based on Lewis acids like triethylaluminum (B1256330) in combination with alkyl halides. researchgate.net However, the high reactivity of cationic propagating species requires careful control to prevent unwanted reactions with the functional groups present on the monomer.

Below is a table summarizing catalytic systems applicable to oxetane polymerization.

| Catalyst System | Monomer(s) | Polymer Type | Key Features |

| (Salen)Cr(III)X / Co-catalyst | Oxetane / CO₂ | Polycarbonate | High selectivity, minimal ether linkages. acs.orgnih.gov |

| Heterobimetallic Co(III)K | Epoxide / CO₂ | Polycarbonate | Limits back-biting side reactions, high selectivity. chemrxiv.org |

| Triethylaluminum / Alkyl Halide | Isoprene | Polyisoprene | Cationic polymerization mechanism. researchgate.net |

| Organoaluminum / Water / Acetylacetone | Oxetane / CO₂ | Polycarbonate | Early example, produced polymer with extensive ether linkages. rsc.org |

Copolymerization with Other Monomers (e.g., Carbon Dioxide) and Mechanistic Aspects

The copolymerization of oxetanes with heteroallenes like carbon dioxide (CO₂) is a significant process for synthesizing aliphatic polycarbonates, which are of interest as biodegradable polymers. rsc.org The driving force for this reaction is the release of ring strain from the oxetane monomer. rsc.org

Studies on the copolymerization of oxetane and CO₂ using chromium salen catalysts reveal a complex mechanism. acs.orgnih.gov The reaction is not a simple alternating copolymerization. Instead, it proceeds through at least two parallel pathways:

Direct Enchainment : The direct alternating insertion of oxetane and CO₂ into the growing polymer chain. acs.orgnih.gov

Cyclic Carbonate Intermediate : The initial formation of a six-membered cyclic carbonate (trimethylene carbonate) from oxetane and CO₂, followed by its ring-opening polymerization. acs.orgnih.gov

When considering a functionalized monomer like this compound, the presence of the electron-withdrawing cyano and ester groups could influence the monomer's reactivity and coordination to the catalytic center. The potential for these groups to interact with the catalyst necessitates careful selection and optimization of the reaction conditions to achieve controlled copolymerization and avoid inhibition or side reactions.

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile synthetic handle that can be transformed into various other functionalities. nih.govnumberanalytics.com However, reactions involving this group in this compound must be conducted under conditions that preserve the integrity of the oxetane ring.

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.combyjus.com

Acidic Hydrolysis : Heating a nitrile with a dilute aqueous acid, such as hydrochloric acid, typically results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org However, this method is generally unsuitable for 3-cyanooxetanes, as the acidic conditions can readily promote the ring-opening of the strained oxetane ether. chemrxiv.org

Alkaline Hydrolysis : Heating the nitrile under reflux with an aqueous alkali solution, like sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification of the mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org This basic condition is generally well-tolerated by the oxetane ring, making it the preferred method for the hydrolysis of the cyano group in this context. chemrxiv.org The reaction proceeds through an initial amide intermediate. byjus.com

Derivatization of the nitrile extends beyond hydrolysis. The cyano group can undergo various transformations, including:

Reduction : Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine.

Addition Reactions : Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

For all derivatizations, maintaining non-acidic conditions is crucial for preserving the oxetane structure. chemrxiv.org

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. numberanalytics.com This reactivity allows for the synthesis of a wide array of compounds. For instance, the addition of nucleophiles like Grignard reagents or organolithium compounds, followed by an aqueous workup, can produce ketones. numberanalytics.com

However, the stability of the oxetane ring is a primary concern during these transformations. The oxetane ring is prone to cleavage under acidic catalysis. chemrxiv.org Therefore, any nucleophilic addition to the cyano group must be performed under neutral or, more commonly, basic conditions. The workup step following the addition of an organometallic reagent, which often involves acidification to neutralize the reaction and hydrolyze intermediates, must be carefully controlled to avoid degradation of the oxetane. Using buffered solutions or weak acids for the workup can mitigate this issue. The general principle is that the oxetane core is tolerant of many reaction conditions, except for treatment with strong acids, which facilitates ring-opening and the formation of unwanted byproducts. chemrxiv.org

Reactions of the Acetate (B1210297) Ester Moiety

The ethyl acetate group in the title compound offers another site for chemical modification, primarily through hydrolysis and transesterification. As with reactions on the cyano group, the conditions must be chosen to be compatible with the oxetane ring.

The conversion of the ester to a carboxylic acid (hydrolysis) or a different ester (transesterification) can be achieved under mild conditions that leave the oxetane ring intact.

Hydrolysis : Ester hydrolysis can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction requiring an excess of water. chemguide.co.uk This method is generally avoided for oxetane-containing compounds due to the risk of ring-opening. chemrxiv.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is heated with an alkali like sodium hydroxide. chemguide.co.uk This produces an alcohol and a carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid. chemguide.co.uk This method is compatible with the oxetane ring and is often the preferred route. chemrxiv.org Mild conditions, such as using lithium bromide and tert-butylamine (B42293) in a mixed solvent system, have also been reported for the hydrolysis of esters, offering high yields without harsh reagents. amelica.org

Transesterification : This reaction exchanges the alkoxy group of the ester with another alcohol. masterorganicchemistry.com It can be catalyzed by acids or bases, or by specific organometallic catalysts. masterorganicchemistry.comorganic-chemistry.org

Given the acid sensitivity of the oxetane, base-catalyzed transesterification is more suitable. This typically involves reacting the ester with an alcohol in the presence of the corresponding alkoxide base (e.g., sodium ethoxide in ethanol). masterorganicchemistry.com

Various mild catalytic systems have been developed for transesterification, including scandium(III) triflate, zinc clusters, and potassium phosphate, which can operate under neutral or mildly basic conditions, thus preserving sensitive functional groups. organic-chemistry.org

The following table summarizes mild conditions suitable for ester transformations in the presence of an oxetane ring.

| Reaction | Reagents/Catalyst | Conditions | Product | Key Features |

| Hydrolysis | NaOH (aq) | Heat | Carboxylate Salt | Irreversible, compatible with oxetane. chemrxiv.orgchemguide.co.uk |

| Hydrolysis | t-BuNH₂/LiBr/MeOH/H₂O | Room Temp or Reflux | Carboxylic Acid | Mild, high yield, good functional group tolerance. amelica.org |

| Transesterification | NaOR' in R'OH | Varies | New Ester | Standard base-catalyzed method. masterorganicchemistry.com |

| Transesterification | Zn-cluster catalyst | Reflux in EtOAc | Acetate Ester | Mild, selective for alcohols. organic-chemistry.org |

| Transesterification | Sc(OTf)₃ | Boiling alcohol | New Ester | Lewis acid catalyst, may require screening for oxetane compatibility. organic-chemistry.org |

Reactivity at the Alpha-Carbon to the Ester Group (e.g., Enolate Chemistry)

The carbon atom situated between the ester and the 3-cyanooxetane ring, known as the alpha-carbon, is a key site of reactivity in this compound. The protons attached to this carbon are rendered acidic due to the electron-withdrawing effects of both the adjacent ester (C=O) group and the cyano (C≡N) group. This acidity facilitates the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.com The negative charge of this enolate is delocalized onto the oxygen of the ester and the nitrogen of the nitrile, making it a stable and effective nucleophile. libretexts.orgyoutube.com

The formation of this enolate is a critical first step for a variety of synthetic transformations, most notably alkylation reactions. libretexts.org These reactions allow for the introduction of new carbon-carbon bonds at the alpha-position, providing a pathway to more complex molecular architectures. The general mechanism involves deprotonation of the alpha-carbon with a base, followed by the nucleophilic attack of the resulting enolate on an electrophile, such as an alkyl halide. libretexts.org

The choice of base and reaction conditions is crucial for controlling the outcome. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and rapid deprotonation, forming the enolate cleanly. youtube.com The subsequent addition of an alkylating agent then yields the α-substituted product. This methodology is analogous to well-established procedures like the malonic ester and acetoacetic ester syntheses, which also rely on the enhanced acidity of a methylene group flanked by two carbonyl groups. libretexts.orgyoutube.com

Below is a table summarizing typical conditions for enolate formation and subsequent alkylation reactions at the alpha-carbon of compounds with similar structural motifs.

Table 1: Representative Conditions for α-Alkylation via Enolate Intermediates

| Substrate Type | Base | Solvent | Electrophile | Typical Product | Reference(s) |

|---|---|---|---|---|---|

| β-Keto Ester | Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | Alkyl Halide (R-X) | α-Alkyl-β-keto ester | libretexts.org |

| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Alkyl Halide (R-X) | α-Alkyl-diethyl malonate | libretexts.orgyoutube.com |

This reactivity allows this compound to serve as a versatile building block, enabling the synthesis of a diverse range of derivatives with functional groups appended to the alpha-carbon, while preserving the core oxetane structure.

Chemical Stability and Degradation Pathways of the Oxetane Core under Various Reaction Conditions

The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses inherent ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.govacs.org The stability of the oxetane core in this compound and its analogues is highly dependent on the reaction environment, particularly the presence of acids, bases, and nucleophiles.

Acidic Conditions: The oxetane ring is particularly vulnerable to degradation under acidic conditions. nih.govchemrxiv.org Acid catalysis facilitates the protonation of the oxetane oxygen, activating the ring for nucleophilic attack and subsequent cleavage. researchgate.net This can lead to the formation of unwanted byproducts, limiting the use of strong acids in reactions involving oxetane-containing compounds. chemrxiv.org The substitution pattern on the oxetane ring plays a significant role in its stability; 3,3-disubstituted oxetanes, such as the parent structure of the title compound, generally exhibit greater stability because the substituents can sterically hinder the approach of external nucleophiles. nih.gov However, the presence of internal nucleophiles within the molecule can still promote ring-opening even in these more stable systems. nih.gov

Basic and Nucleophilic Conditions: While generally more stable to basic than acidic conditions, the oxetane ring is not entirely inert. Strong bases or nucleophiles can induce ring-opening, although this often requires more forcing conditions compared to acid-catalyzed pathways. researchgate.net For instance, attempts to perform certain reductions on oxetane-containing amides using strong reducing agents like LiAlH₄ at elevated temperatures have resulted in decomposition of the oxetane moiety. chemrxiv.org Similarly, reactions with organolithium reagents have been shown to cause ring-opening, often requiring the use of a Lewis acid like BF₃·OEt₂ to facilitate the process. researchgate.net

Reductive and Oxidative Conditions: The stability of the oxetane core can also be compromised under specific reductive or oxidative conditions. While some transformations, like oxidation with KMnO₄, have been shown to proceed without decomposition of the oxetane ring, others are less tolerant. chemrxiv.org For example, reductions of ester groups to alcohols using LiAlH₄ must be conducted at low temperatures (e.g., –30 to –10 °C) to avoid decomposition of the oxetane ring. chemrxiv.org Photochemical conditions can also induce cleavage of the oxetane ring via a process known as a retro-Paternò–Büchi reaction. acs.org

The following table summarizes the stability of the oxetane ring under various reaction conditions, drawing parallels from studies on substituted oxetanes.

Table 2: Stability and Degradation of the Oxetane Ring under Various Conditions

| Condition/Reagent Class | Effect on Oxetane Ring | Resulting Products/Outcome | Reference(s) |

|---|---|---|---|

| Strong Acids (e.g., HCl, H₂SO₄) | Prone to ring-opening | Formation of 1,3-diols or other cleavage products | nih.govchemrxiv.org |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Can catalyze ring-opening with nucleophiles | Functionalized 1,3-diols or ethers | researchgate.net |

| Strong Bases / Nucleophiles | Generally more stable, but can react | Ring-opening to form functionalized alcohols | researchgate.net |

| LiAlH₄ (Hydride Reduction) | Temperature-dependent decomposition | Ring decomposition observed above 0 °C | chemrxiv.org |

| KMnO₄ (Oxidation) | Generally stable | Oxidation of substituent without ring cleavage | chemrxiv.org |

Understanding these stability limitations is critical for the successful application of this compound and related compounds in multi-step syntheses, ensuring that reaction conditions are chosen to preserve the integrity of the strained oxetane core.

Computational and Theoretical Investigations of Ethyl 2 3 Cyanooxetan 3 Yl Acetate and Oxetane Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for understanding the intricate details of oxetane (B1205548) chemistry. These methods allow for the precise modeling of molecular structures, reaction pathways, and energetic properties.

Computational studies have been instrumental in elucidating the mechanisms of various oxetane transformations, including ring-opening polymerizations and photochemical reactions. For instance, DFT and ab initio methods have been employed to investigate the mechanism of ring-opening polymerization of oxetane cation series compounds. rsc.org These calculations have successfully optimized the geometries of reactants, transition states, intermediates, and products along the reaction pathway, providing a detailed picture of the structural changes that occur during polymerization. rsc.org

In the context of photochemical reactions, quantum chemical calculations have been used to understand the enantioselectivity in the kinetic resolution of spirocyclic oxindoles. acs.org These studies have helped to clarify the role of catalyst-substrate interactions and the formation of different photoproducts. acs.org Theoretical investigations of the Paternò-Büchi reaction, a common method for oxetane synthesis, have revealed the involvement of conical intersections near the C-C and C-O bonded biradical regions of the ground state, which dictates the reaction pathway from the excited state. nih.gov Furthermore, DFT calculations have been performed to understand the ring-opening step in the copolymerization of oxetanes, considering different scenarios for the coordination of the catalyst and the nucleophile. researchgate.net These calculations have identified the transition state geometries, which exhibit a typical SN2 mechanism. researchgate.net

The electrocyclic ring-opening of oxetene has also been studied computationally, revealing a mild pseudopericyclic nature, which can be converted to a pericyclic one by locking the lone pair of electrons through hydrogen bonding. nih.gov This highlights the subtle electronic effects that govern the reactivity of these strained rings.

A critical aspect of computational studies is the determination of energy profiles and activation energies for key reaction pathways. This information is vital for predicting reaction feasibility and selectivity. For the ring-opening polymerization of oxetanes, DFT calculations have been used to determine the energy barriers for the different transition states, providing insights into how catalyst components facilitate this step. researchgate.net

In photochemical transformations, potential energy curves for the ground and excited states along the reaction coordinates have been computed to understand the ring-opening process. acs.org These calculations have shown that for certain oxetanes, the ring opening on the triplet and first excited singlet potential energy surfaces can be barrierless. acs.org The activation of oxetanes by Lewis or Brønsted acids is often required for ring-opening, and computational studies help to quantify the energetic requirements for these processes. researchgate.net

The reactivity of oxetanes is intrinsically linked to their ring strain. researchgate.netbeilstein-journals.orgyoutube.com Computational methods provide a powerful means to quantify this strain and analyze the intramolecular interactions that influence it. The ring strain energy of the parent oxetane is significant, comparable to that of oxirane, which contributes to its propensity for ring-opening reactions. beilstein-journals.org

The introduction of substituents on the oxetane ring can lead to increased puckering of the ring to alleviate unfavorable eclipsing interactions. acs.orgutexas.edu X-ray crystallography and computational modeling have been used to study these conformational changes. acs.org Homodesmotic reactions, a type of theoretical reaction, have been designed to calculate the strain energy of various oxetane derivatives. nih.gov Furthermore, disproportionation energies have been used to predict intramolecular group interactions. nih.gov These analyses are crucial for understanding how substitution patterns affect the stability and reactivity of the oxetane ring.

Molecular Dynamics and Conformational Analysis of Oxetane Derivatives

MD simulations have been used to show that the incorporation of an oxetane ring can alter the backbone conformation of a peptide, reducing the flexibility of the ring and establishing new intramolecular hydrogen bonds. acs.org This conformational restriction can be beneficial for designing molecules with specific binding properties. Conformational analysis, often in conjunction with experimental techniques like NMR, has been used to identify well-defined folded conformations in molecules containing oxetane units. acs.org

Prediction of Reactivity and Selectivity via Computational Models (e.g., Chemical Hardness Concept)

Computational models can be used to predict the reactivity and selectivity of chemical reactions involving oxetanes. One such concept is chemical hardness, which is a measure of a molecule's resistance to a change in its electron distribution. The concept of chemical hardness has been used to analyze the susceptibility of designed oxetane derivatives to reactivity and chemical transformations. nih.gov By calculating chemical hardness, researchers can gain a qualitative understanding of the stability and reactivity of different oxetane-containing compounds.

Computational Screening and Design of Novel Oxetane-Containing Structures with Targeted Reactivity

The insights gained from computational studies can be leveraged for the in silico screening and design of novel oxetane-containing molecules with specific, targeted reactivity. nih.gov By employing DFT and other computational methods, it is possible to screen libraries of virtual oxetane derivatives and predict their properties, such as heat of formation, density, and detonation performance for energetic materials applications. nih.gov This computational pre-screening can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental evaluation. researchgate.net

For example, computational screening has been used to identify novel energetic oxetane monomers for use in hydroxy-terminated polyethers. nih.gov This approach allows for the rational design of molecules with desired energetic properties before committing to their synthesis. Similarly, computational design can be applied in medicinal chemistry to create novel oxetane-containing drug candidates with improved properties. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 3 Cyanooxetan 3 Yl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of Ethyl 2-(3-cyanooxetan-3-yl)acetate in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguous stereochemical assignments and conformational analysis.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH and ³JHH). libretexts.org For this compound, COSY spectra would establish the connectivity within the ethyl group (coupling between the methylene (B1212753) and methyl protons) and the connectivity between the protons on the oxetane (B1205548) ring and the adjacent methylene protons of the acetate (B1210297) group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing a clear map of which protons are attached to which carbons. This is crucial for assigning the complex ¹³C NMR spectrum of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically ²JCH and ³JCH), which are vital for piecing together the molecular framework. For instance, correlations would be expected between the carbonyl carbon of the ester and the protons of the ethyl group, as well as the methylene protons of the acetate moiety.

Chiral NMR Spectroscopy:

To determine the enantiomeric composition of a sample of this compound, chiral NMR spectroscopy can be employed. This involves the use of chiral solvating agents or chiral derivatizing agents. In a chiral environment, the enantiomers of the analyte form diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for their quantification. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound and for elucidating its fragmentation pathways under ionization.

Accurate Mass Determination:

HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₁NO₃), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition.

Fragmentation Pathway Analysis:

Electron ionization (EI) or other ionization techniques in the mass spectrometer cause the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. nih.govresearchgate.net For this compound, characteristic fragmentation patterns would be expected:

Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.

Loss of the ethyl group (-CH₂CH₃): This would lead to a carboxylate radical cation.

Cleavage of the oxetane ring: The strained four-membered ring can undergo characteristic ring-opening fragmentations.

Loss of the cyano group (-CN): This would also produce a distinct fragment ion.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity and the relative stability of its constituent parts can be constructed. Collision-induced dissociation (CID) experiments can be used to further probe the fragmentation of specific ions, providing even more detailed structural insights. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands:

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | ~2250 |

| Ester Carbonyl | C=O stretch | ~1735-1750 docbrown.info |

| Ether (Oxetane) | C-O-C stretch | ~1100-1000 |

| Alkyl | C-H stretch | ~2850-3000 docbrown.info |

The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of hydroxyl or carboxylic acid impurities. docbrown.info The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of vibrations that is unique to the molecule and can be used for identification. docbrown.info

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com It can provide complementary information to IR spectroscopy. For this compound, the C≡N stretch of the nitrile group would also be observable in the Raman spectrum, often with a strong intensity. nih.gov The symmetric vibrations of the oxetane ring and the carbon-carbon backbone would also give rise to characteristic Raman signals. researchgate.net The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Oxetane Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. While obtaining suitable crystals of this compound is a prerequisite, the resulting data would be invaluable.

The crystal structure would reveal:

The precise geometry of the oxetane ring, including its degree of puckering. acs.org

The exact bond lengths and angles of all atoms in the molecule, confirming the connectivity established by other methods.

The conformation of the ethyl acetate substituent relative to the oxetane ring.

The packing of the molecules in the crystal lattice, which can provide insights into intermolecular interactions such as dipole-dipole forces and hydrogen bonding.

For oxetane derivatives, X-ray crystallography has shown that the ring is often puckered, and the introduction of substituents can influence this puckering. acs.org This detailed structural information is crucial for understanding the molecule's physical properties and how it might interact with other molecules, for instance, in a biological context.

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a stereocenter at the C3 position of the oxetane ring, it can exist as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) and the absolute configuration (R or S) is critical.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. libretexts.org This is achieved by using a chiral stationary phase (CSP) in the HPLC column. The enantiomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This method is highly accurate for determining the enantiomeric excess of a sample.

Polarimetry:

Polarimetry measures the rotation of plane-polarized light by a chiral sample. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While polarimetry can confirm that a sample is optically active (i.e., not a racemic mixture), it generally cannot be used to determine the absolute configuration without comparison to a standard of known configuration. libretexts.org

Determination of Absolute Configuration:

The unambiguous assignment of the absolute configuration (R or S) is a more complex task. libretexts.org While X-ray crystallography of a single crystal is the gold standard, other methods can be employed:

Correlation with a known standard: If the absolute configuration of a similar compound has been determined, chemical correlation or comparison of chiroptical data (like circular dichroism) can be used to infer the configuration.

Chiral tag molecular rotational resonance (MRR) spectroscopy: This advanced technique can be used to determine the absolute configuration of chiral molecules, even those that are chiral only due to isotopic substitution. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(3-cyanooxetan-3-yl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via multicomponent reactions (MCRs) involving cyclocondensation of ester precursors, aldehydes, and nitrile-containing reagents. A robust method involves organo-catalyzed reactions in aqueous media to enhance atom economy and reduce by-products . For example, azolium salts (e.g., 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride) catalyze cyclization at 70°C with 5 mol% catalyst loading, yielding high-purity products without chromatography . Optimization includes:

- Temperature : 70°C balances reaction rate and side-product suppression.

- Solvent : Water improves green chemistry metrics.

- Catalyst screening : Azolium salts enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm ester, cyano, and oxetane moieties. For example, H NMR peaks at δ 4.1–4.3 ppm (ethyl ester -CH) and δ 2.8–3.1 ppm (oxetane protons) are diagnostic .

- GC-MS : Identifies molecular ion peaks (e.g., m/z 195 for the parent ion) and fragmentation patterns .

- FT-IR : Strong absorbance at ~2240 cm (C≡N stretch) and ~1740 cm (ester C=O) .

Q. How do the electron-withdrawing groups (e.g., cyano, oxetane) influence the compound’s reactivity?

The cyano group enhances electrophilicity at the oxetane ring, facilitating nucleophilic ring-opening reactions. The oxetane’s strain (≈25 kcal/mol) further increases reactivity in cycloadditions or polymerizations. Methodologically, DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, while kinetic studies monitor ring-opening rates in polar solvents like DMF .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data during structural validation?

Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects (e.g., tautomerism). Strategies include:

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The oxetane ring is prone to acid-catalyzed hydrolysis due to protonation at the oxygen, while the cyano group stabilizes the conjugate base in alkaline media. Methodological approaches:

Q. How can reaction yields be improved for large-scale synthesis without column chromatography?

- Catalyst immobilization : Azolium salts grafted onto silica gel enable recyclability (≥5 cycles, 85% yield) .

- Solvent engineering : Switch to ethanol/water biphasic systems for facile product precipitation .

- Process intensification : Continuous-flow reactors reduce reaction time from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.